benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted with a fluorine atom at position 6, a methyl group at position 3, and a benzyl acetate ester at position 1. The 2,2-dioxide moiety indicates sulfone functionalization, which enhances stability and modulates electronic properties.
Properties
IUPAC Name |
benzyl 2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-18-14-8-7-13(17)9-15(14)19(24(18,21)22)10-16(20)23-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODGEHSBRHRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate involves a multi-step organic synthesis approach:
Starting Materials: : Benzyl chloride, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, and sodium acetate.
Reaction Conditions: : Typically, the reaction is carried out in anhydrous conditions with appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM), using catalysts like potassium carbonate (K2CO3) or sodium iodide (NaI).
Steps
Initial formation of the acetoxy intermediate.
Substitution reaction to introduce the benzyl group.
Final purification through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Employing continuous flow reactors and automated processes can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate can participate in several chemical reactions:
Oxidation: : The compound can undergo oxidation reactions to form various oxidative derivatives, often catalyzed by agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Selective reduction can target specific functional groups within the molecule, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The aromatic ring and ester functionalities are prone to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Potassium carbonate (K2CO3), sodium iodide (NaI).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure while introducing new functional groups.
Scientific Research Applications
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate finds utility in multiple scientific research areas:
Chemistry
Synthesis of Derivatives: : Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: : Helps in understanding reaction mechanisms and exploring new synthetic pathways.
Biology
Biological Activity: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmacological Research: : Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry
Material Science: : Applied in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate exerts its effects is multifaceted, involving interactions at the molecular level:
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering biochemical pathways.
Signal Transduction: : Modulates signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Core Heterocyclic Structure and Electronic Properties
- Target Compound: The benzo[c][1,2,5]thiadiazole ring contains sulfur and nitrogen atoms, with sulfone groups increasing electron-withdrawing effects.
- Analogs: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate features a benzo[d]thiazole core (sulfur and nitrogen) but lacks sulfone groups. The indole and cyano groups introduce π-π stacking and dipole interactions, differing from the target’s fluorine-driven polarity .
- Analogs: Methyl 2-(1-(3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)-1H-indol-3-yl)acetate replaces sulfur with oxygen in the benzooxadiazole ring. Oxygen’s higher electronegativity reduces aromatic stabilization compared to sulfur, altering reactivity and fluorescence properties .
Substituent Effects on Bioactivity and Stability
Biological Activity
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 2034241-15-9
- Molecular Formula : C14H16FN5O5S3
- Molecular Weight : Approximately 449.49 g/mol
The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom and various functional groups enhances its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process. Key steps include:
- Formation of the Thiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Fluorination and Methylation : Selective reactions introduce the fluorine and methyl groups into the thiadiazole structure.
- Attachment of Benzyl and Acetate Groups : Final steps involve introducing the benzyl and acetate moieties to form the complete compound.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the synthesized compound.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures possess significant antimicrobial effects against various bacterial strains. The thiadiazole moiety is particularly noted for its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The fluorinated structure may enhance its potency against specific cancer types.
Anti-inflammatory Effects
Preliminary research shows potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Antimicrobial Efficacy : A study tested the compound against multi-drug resistant bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antibiotics.
- Case Study on Cancer Treatment : Research involving human cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.
Q & A
Basic: What synthetic routes are recommended for synthesizing benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with fluorinated benzo[c][1,2,5]thiadiazole precursors. Key steps include:
- Core Formation : Use Hantzsch-type reactions to construct the thiadiazole ring, employing α-halocarbonyl compounds and thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Acetate Esterification : React the intermediate with benzyl chloroacetate in the presence of a base (e.g., NaH) in THF at 0–25°C to introduce the benzyl ester moiety .
- Optimization Strategies :
- Temperature Control : Maintain temperatures below 40°C during coupling steps to minimize side reactions like hydrolysis .
- Solvent Selection : Use dichloromethane for solubility and reduced by-product formation during cyclization .
- Catalysis : Employ Pd/C or continuous flow reactors to enhance reaction efficiency and scalability .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the fluorinated thiadiazole ring (e.g., δ ~160–165 ppm for C-F in -NMR) and benzyl ester protons (δ ~5.2 ppm for CH) .
- HPLC : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95%) and monitor degradation products under accelerated stability testing .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]) and fragment patterns, ensuring correct molecular formula (e.g., CHFNOS) .
Advanced: How can computational methods like DFT predict the reactivity or interaction of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient thiadiazole ring may favor interactions with enzyme active sites .
- Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., FAAH). Parameterize the fluorine atom’s van der Waals radius and partial charges for accuracy .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the acetate moiety and catalytic residues .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from enzyme inhibition assays (e.g., IC values) and apply statistical weighting to account for variability in experimental conditions (e.g., pH, temperature) .
- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs (e.g., replacing fluorine with methoxy) to isolate contributions of specific functional groups .
- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Basic: What are key considerations for ensuring stability during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent hydrolysis of the ester group and photooxidation of the thiadiazole ring .
- Lyophilization : For long-term stability, lyophilize the compound after confirming compatibility with cryoprotectants (e.g., trehalose) via TGA/DSC analysis .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation kinetics .
Advanced: How can SAR studies elucidate the role of the fluorinated benzothiadiazole moiety?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with halogen (Cl, Br) or electron-donating (CH, OCH) groups at position 6 to compare electronic effects .
- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., FAAH) and correlate activity with computed parameters (e.g., LogP, polar surface area) .
- Crystallography : Co-crystallize the compound with target enzymes to visualize fluorine’s role in active-site interactions (e.g., halogen bonding) .
Advanced: What in vitro assays evaluate the compound’s enzyme inhibition potential?
Methodological Answer:
- Fluorometric Assays : Use substrates like arachidonoyl-AMC for FAAH inhibition, measuring fluorescence increase (λ=340 nm, λ=460 nm) over 30 minutes .
- Kinetic Analysis : Determine K values via Lineweaver-Burk plots under varying substrate concentrations (0.1–10× K) .
- Selectivity Screening : Test against off-target enzymes (e.g., COX-2) using radiometric or colorimetric assays to confirm specificity .
Basic: What common by-products form during synthesis, and how can they be minimized?
Methodological Answer:
- By-Products :
- Hydrolysis Products : Benzyl alcohol from ester cleavage under acidic conditions.
- Oxidation By-Products : Sulfone derivatives due to over-oxidation of the thiadiazole ring .
- Mitigation :
Advanced: How does fluorine at position 6 influence pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, enhancing half-life (t) in liver microsome assays (e.g., human: >60 mins vs. non-fluorinated analog: 25 mins) .
- Membrane Permeability : Measure LogD (octanol-water) to assess lipophilicity; fluorine’s electronegativity may improve blood-brain barrier penetration .
- Toxicity Screening : Conduct hERG channel inhibition assays to evaluate cardiac safety risks linked to fluorine’s electronic effects .
Advanced: What are best practices for kinetic studies of the compound’s mechanism of action?
Methodological Answer:
- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to measure rapid binding events (k/k) with sub-second resolution .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and enthalpy (ΔH) to distinguish competitive vs. non-competitive inhibition .
- Proteolytic Stability : Incubate with liver microsomes and track degradation via LC-MS to model in vivo metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
